molecular formula C6H12OS B14687525 4,4-Dimethyl-1,3-oxathiane CAS No. 27959-66-6

4,4-Dimethyl-1,3-oxathiane

Cat. No.: B14687525
CAS No.: 27959-66-6
M. Wt: 132.23 g/mol
InChI Key: JDRITSKIDKLYLK-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,3-oxathiane is a heterocyclic compound with the molecular formula C6H12OS It features a six-membered ring containing one oxygen and one sulfur atom, with two methyl groups attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,3-oxathiane typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-mercapto-2-butanone with formaldehyde under acidic conditions, leading to the formation of the oxathiane ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1,3-oxathiane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the oxathiane ring can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

4,4-Dimethyl-1,3-oxathiane has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,3-oxathiane largely depends on its chemical reactivity. The presence of both oxygen and sulfur atoms in the ring allows for diverse interactions with other molecules. For instance, the sulfur atom can form strong bonds with metals, making the compound useful in catalysis. Additionally, the compound’s ability to undergo oxidation and reduction reactions enables it to participate in various biochemical pathways .

Comparison with Similar Compounds

    1,3-Oxathiane: Lacks the two methyl groups at the fourth carbon.

    1,4-Oxathiane: Features a different ring structure with the oxygen and sulfur atoms positioned differently.

    1,3-Dioxane: Contains two oxygen atoms in the ring instead of one oxygen and one sulfur.

Uniqueness: 4,4-Dimethyl-1,3-oxathiane is unique due to the presence of both oxygen and sulfur in its ring structure, along with the two methyl groups at the fourth carbon. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

CAS No.

27959-66-6

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

4,4-dimethyl-1,3-oxathiane

InChI

InChI=1S/C6H12OS/c1-6(2)3-4-7-5-8-6/h3-5H2,1-2H3

InChI Key

JDRITSKIDKLYLK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCS1)C

Origin of Product

United States

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